molecular formula C31H27BrO3S B1671058 Ertiprotafib CAS No. 251303-04-5

Ertiprotafib

Katalognummer: B1671058
CAS-Nummer: 251303-04-5
Molekulargewicht: 559.5 g/mol
InChI-Schlüssel: FONCZICQWCUXEB-RUZDIDTESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ertiprotafib ist eine niedermolekulare Verbindung, die zu einer neuartigen Klasse von Insulin-Sensibilisatoren gehört, die zur Behandlung von Typ-2-Diabetes entwickelt wurden. Es wirkt hauptsächlich als Inhibitor der Protein-Tyrosin-Phosphatase 1B (PTP1B), einem wichtigen Enzym, das an der Regulation der Insulin-Signalwege beteiligt ist . This compound hat in präklinischen Studien vielversprechende Ergebnisse gezeigt, da es die Blutzuckerkontrolle und das Lipidprofil in insulinresistenten Nagetiermodellen verbessern kann .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung der Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschten Substituenten einzuführen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um hohe Ausbeuten und Reinheit zu erreichen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die großtechnische Herstellung optimiert. Dazu gehören die Verwendung von automatisierten Reaktoren, kontinuierlichen Durchflussverfahren und strengen Qualitätskontrollmaßnahmen, um Konsistenz und Skalierbarkeit zu gewährleisten. Das Endprodukt wird mit Techniken wie Kristallisation, Chromatographie und Umkristallisation gereinigt, um die gewünschte pharmazeutische Qualität zu erreichen .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Ertiprotafib übt seine Wirkungen hauptsächlich durch die Hemmung der Protein-Tyrosin-Phosphatase 1B (PTP1B) aus. Durch die Hemmung von PTP1B verbessert this compound die Insulin-Signalgebung, was zu einer verbesserten Glukoseaufnahme und -verstoffwechslung führt. Zusätzlich wirkt this compound als dualer Agonist des Peroxisomen-Proliferator-aktivierten Rezeptors alpha (PPARα) und des Peroxisomen-Proliferator-aktivierten Rezeptors gamma (PPARγ), was zusätzlich zu seinen Insulin-sensibilisierenden Wirkungen beiträgt . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören der Insulinrezeptor-Signalweg und die Regulation des Lipidstoffwechsels .

Wirkmechanismus

Target of Action

Ertiprotafib primarily targets the Protein Tyrosine Phosphatase 1B (PTP1B) , Peroxisome proliferator-activated receptor alpha (PPARα) , and Peroxisome proliferator-activated receptor gamma (PPARγ) . PTP1B is a major negative regulator of insulin signaling and is implicated in conditions like diabetes and obesity . PPARα and PPARγ are nuclear receptors that play crucial roles in the regulation of metabolic processes .

Mode of Action

This compound interacts with its targets through multiple mechanisms. It inhibits PTP1B, which can lead to enhanced insulin signaling . Interestingly, it has been found that this compound induces aggregation of PTP1B in a concentration-dependent manner . Additionally, this compound acts as an agonist for PPARα and PPARγ, which can lead to the activation of these receptors and their downstream effects .

Biochemical Pathways

This compound affects several biochemical pathways. By inhibiting PTP1B, it enhances insulin signaling, which can improve glucose regulation . Its agonistic action on PPARα and PPARγ can lead to the activation of metabolic pathways regulated by these receptors . For instance, PPARα activation can lead to the induction of acyl-CoA oxidase activity, which is involved in fatty acid metabolism .

Pharmacokinetics

The pharmacokinetic properties of this compound and related compounds are an active area of research .

Result of Action

This compound’s action results in improved glycemic control and lipid profiles. In insulin-resistant rodent models, this compound lowered both fasting blood glucose and insulin levels and improved glycemic excursion during an oral glucose tolerance test. It also significantly lowered triglyceride and free fatty acid levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other molecules in the cellular environment can affect the compound’s ability to bind to its targets and exert its effects .

Biochemische Analyse

Biochemical Properties

Ertiprotafib plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It inhibits PTP1B, which is a key regulator of insulin signaling pathways . By inhibiting PTP1B, this compound enhances insulin sensitivity and improves glucose uptake in cells. Additionally, this compound acts as a dual agonist for PPAR alpha and PPAR gamma, which are nuclear receptors involved in the regulation of lipid metabolism and glucose homeostasis . These interactions contribute to its hypoglycemic and anti-lipidemic effects.

Cellular Effects

This compound influences various cellular processes and functions. It enhances insulin signaling by preventing the dephosphorylation of the insulin receptor, thereby promoting glucose uptake in cells . This compound also affects cell signaling pathways by activating PPAR alpha and PPAR gamma, leading to changes in gene expression related to lipid metabolism and glucose homeostasis . Furthermore, it induces adipocyte differentiation, which is a hallmark of PPAR activation . These cellular effects contribute to the overall improvement in glycemic control and lipid profiles.

Molecular Mechanism

The molecular mechanism of this compound involves multiple independent pathways. It inhibits PTP1B by binding to its active site, preventing the dephosphorylation of the insulin receptor and enhancing insulin signaling . Additionally, this compound activates PPAR alpha and PPAR gamma by binding to these nuclear receptors, leading to changes in gene expression that promote lipid metabolism and glucose homeostasis . These combined actions result in improved glycemic control and lipid profiles.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has been shown to reduce fasting blood glucose and insulin levels in insulin-resistant rodent models . Its clinical efficacy has been inconsistent, possibly due to its tendency to cause aggregation of PTP1B at higher concentrations

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively lowers fasting blood glucose and insulin levels, and improves lipid profiles . At higher doses, this compound may cause adverse effects due to its tendency to induce aggregation of PTP1B . The threshold effects and toxicities observed at high doses highlight the importance of optimizing the dosage for therapeutic use.

Metabolic Pathways

This compound is involved in metabolic pathways related to glucose and lipid metabolism. It activates PPAR alpha and PPAR gamma, leading to changes in gene expression that promote lipid metabolism and glucose homeostasis . Additionally, this compound inhibits PTP1B, enhancing insulin signaling and glucose uptake in cells . These metabolic pathways contribute to its overall therapeutic effects in improving glycemic control and lipid profiles.

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been extensively studied. Its interactions with PTP1B and PPARs suggest that it may be distributed to tissues involved in glucose and lipid metabolism, such as the liver, adipose tissue, and muscle

Subcellular Localization

The subcellular localization of this compound has not been well-characterized. Its interactions with nuclear receptors PPAR alpha and PPAR gamma suggest that it may localize to the nucleus to exert its effects on gene expression . Additionally, its inhibition of PTP1B indicates that it may also be present in the cytoplasm where PTP1B is active

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ertiprotafib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure consistency and scalability. The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the required pharmaceutical grade .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ertiprotafib unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Haupterzeugnisse

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die weiter auf ihre biologische Aktivität und potenzielle therapeutische Anwendungen untersucht werden können .

Vergleich Mit ähnlichen Verbindungen

Ertiprotafib ist in seinem dualen Wirkmechanismus einzigartig, da es sowohl PTP1B als auch PPAR-Rezeptoren angreift. Zu ähnlichen Verbindungen gehören:

Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, mehrere an der Glukose- und Lipidverstoffwechslung beteiligte Signalwege anzusprechen, was es zu einem vielversprechenden Kandidaten für die Behandlung von Typ-2-Diabetes und verwandten Stoffwechselstörungen macht .

Biologische Aktivität

Ertiprotafib is a compound developed primarily for the treatment of type 2 diabetes, classified as a novel insulin sensitizer. Its biological activity is characterized by multiple mechanisms, including the inhibition of protein tyrosine phosphatase 1B (PTP1B) and activation of peroxisome proliferator-activated receptors (PPARs). This article delves into the detailed biological activities of this compound, supported by data tables and relevant research findings.

This compound exhibits a complex mechanism of action involving:

  • Inhibition of PTP1B : this compound acts as a non-competitive inhibitor of PTP1B, which is crucial for regulating insulin signaling. Studies indicate that it induces aggregation of PTP1B rather than blocking its active site directly, leading to decreased enzymatic activity and improved insulin sensitivity in various animal models .
  • Activation of PPARs : The compound activates both PPARα and PPARγ, which are involved in lipid metabolism and glucose homeostasis. This dual agonistic action contributes to its efficacy in lowering blood glucose levels and improving lipid profiles .

In Vivo Studies

This compound has been evaluated in several rodent models to assess its pharmacological effects:

  • Glycemic Control : In insulin-resistant rodent models, treatment with this compound resulted in significant reductions in fasting blood glucose and insulin levels. For instance, a study reported that mice treated with this compound showed normalized fasting glucose levels after just four days of administration .
  • Lipid Profile Improvement : Alongside glycemic control, this compound treatment led to decreased serum triglyceride and free fatty acid levels. This suggests a beneficial impact on lipid metabolism, likely mediated by PPAR activation .

Case Study Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study ReferenceModel UsedDose (mg/kg/day)Fasting Glucose ReductionInsulin Level ChangeLipid Profile Improvement
Zucker fa/fa Rats25SignificantDecreasedTriglycerides reduced
ob/ob Mice25SignificantDecreasedFree fatty acids reduced
Insulin-resistant Rats5-25SignificantDecreasedOverall lipid profile improved

Clinical Implications

This compound progressed to clinical trials for type 2 diabetes treatment but was eventually discontinued due to insufficient efficacy and dose-limiting adverse effects observed in some patients . Despite this setback, the compound's unique mechanism provides insights into potential pathways for developing more effective PTP1B inhibitors.

Eigenschaften

IUPAC Name

(2R)-2-[4-(9-bromo-2,3-dimethylbenzo[f][1]benzothiol-4-yl)-2,6-dimethylphenoxy]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27BrO3S/c1-17-14-22(15-18(2)29(17)35-25(31(33)34)16-21-10-6-5-7-11-21)27-23-12-8-9-13-24(23)28(32)30-26(27)19(3)20(4)36-30/h5-15,25H,16H2,1-4H3,(H,33,34)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONCZICQWCUXEB-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(CC2=CC=CC=C2)C(=O)O)C)C3=C4C(=C(SC4=C(C5=CC=CC=C53)Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1O[C@H](CC2=CC=CC=C2)C(=O)O)C)C3=C4C(=C(SC4=C(C5=CC=CC=C53)Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179814
Record name Ertiprotafib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

559.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The complete mechanism of action for ertiprotafib and related compounds in vivo may involve multiple independent mechanisms, including (but not necessarily limited to) PTP1b inhibition and dual PPARalpha/PPARgamma agonism.
Record name Ertiprotafib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06521
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

251303-04-5
Record name Ertiprotafib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251303045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ertiprotafib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06521
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ertiprotafib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERTIPROTAFIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TPM2EB426
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ertiprotafib
Reactant of Route 2
Ertiprotafib
Reactant of Route 3
Reactant of Route 3
Ertiprotafib
Reactant of Route 4
Ertiprotafib
Reactant of Route 5
Ertiprotafib
Reactant of Route 6
Ertiprotafib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.